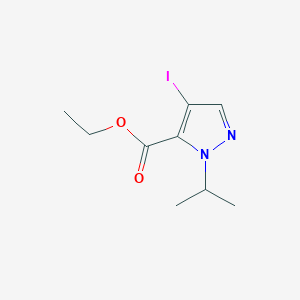

ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate

Description

Structurally, it features:

- A pyrazole ring substituted with an iodine atom at position 4, an isopropyl group at position 1, and an ethyl ester at position 5.

- The iodine atom introduces steric bulk and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings).

Properties

IUPAC Name |

ethyl 4-iodo-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-9(13)8-7(10)5-11-12(8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAPLGUFKGJYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

Synthetic Challenges

The primary synthetic challenges associated with this compound include the selective introduction of the isopropyl group at the 1-position, the regioselective iodination at the 4-position, and the preservation of the ester functionality at the 5-position throughout the synthetic sequence. Each of these transformations must be carefully orchestrated to avoid side reactions, such as over-alkylation, undesired halogenation at alternative positions, or hydrolysis of the ester group. Additionally, the order of functional group introduction can significantly impact the overall yield and purity of the final product.

Retrosynthetic Analysis and Route Design

Retrosynthetic Disconnections

A retrosynthetic analysis of ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate suggests several plausible disconnections:

- Disconnection at the pyrazole ring, leading to the assembly of the heterocycle from a 1,3-dicarbonyl precursor and a hydrazine derivative.

- Disconnection of the iodine substituent, implying late-stage iodination of a suitably protected or substituted pyrazole intermediate.

- Disconnection of the isopropyl group, suggesting either pre-functionalization of the hydrazine or post-cyclization N-alkylation.

The choice of disconnection is guided by considerations of regioselectivity, functional group compatibility, and the availability of starting materials.

General Synthetic Strategies

Two principal synthetic strategies have emerged from the literature:

- Cyclocondensation Approach : Involves the condensation of an appropriately substituted 1,3-dicarbonyl compound (such as ethyl acetoacetate or its analogs) with an isopropyl-substituted hydrazine, followed by regioselective iodination at the 4-position.

- Regioselective Iodination Approach : Entails the initial synthesis of a 1-isopropyl-pyrazole-5-carboxylate, followed by selective iodination at the 4-position using electrophilic iodine sources.

- Trichloromethyl Enone Approach : Utilizes trichloromethyl enones as precursors for the construction of the pyrazole core, allowing for controlled introduction of carboxyalkyl and isopropyl substituents, with subsequent iodination.

Each approach offers distinct advantages and limitations in terms of yield, selectivity, and operational simplicity.

Detailed Synthetic Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Isopropylhydrazine

Reaction Scheme and Mechanism

The cyclocondensation approach begins with the reaction of ethyl 2,4-diketoester (such as ethyl acetoacetate or a suitably functionalized analog) with isopropylhydrazine. The condensation proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and elimination of water to yield the 1-isopropyl-pyrazole-5-carboxylate core. Subsequent regioselective iodination at the 4-position is achieved using electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Experimental Conditions

The cyclocondensation is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with the reaction temperature maintained between 0°C and 80°C to optimize yield and minimize side reactions. The iodination step is conducted at low temperatures (0–5°C) under an inert atmosphere to prevent over-iodination and decomposition of sensitive intermediates.

Data Table: Cyclocondensation and Iodination

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, isopropylhydrazine, DMF, 50°C | 70–85 | >98 | NMR, LC-MS confirmed |

| Iodination | NIS or ICl, DMF, 0–5°C, inert atm. | 51–90 | >98 | Column chromatography purification |

Mechanistic Rationale

The regioselectivity of iodination is governed by the electron density distribution within the pyrazole ring, which is influenced by the presence of the isopropyl group at the 1-position. The use of mild electrophilic iodinating agents and low temperatures helps to ensure selective functionalization at the 4-position, with minimal formation of di-iodinated or over-oxidized byproducts.

Direct N-Alkylation of Pyrazole-5-carboxylate

Reaction Scheme and Mechanism

An alternative strategy involves the synthesis of ethyl pyrazole-5-carboxylate, followed by N-alkylation with isopropyl bromide or a similar alkylating agent. The reaction is typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) in DMF at elevated temperatures (80°C). Subsequent iodination at the 4-position is performed as described above.

Experimental Conditions

The N-alkylation step requires careful control to avoid over-alkylation or alkylation at undesired positions. The use of a non-nucleophilic base and a polar aprotic solvent enhances selectivity and yield. The iodination step follows established protocols for electrophilic aromatic substitution.

Data Table: N-Alkylation and Iodination

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| N-Alkylation | Ethyl pyrazole-5-carboxylate, isopropyl bromide, K₂CO₃, DMF, 80°C | 65–80 | >98 | NMR, LC-MS confirmed |

| Iodination | NIS or ICl, DMF, 0–5°C, inert atm. | 51–90 | >98 | Column chromatography purification |

Mechanistic Rationale

The N-alkylation approach offers flexibility in the introduction of various alkyl groups at the 1-position, although regioselectivity must be carefully managed. The subsequent iodination step benefits from the electron-donating effect of the isopropyl group, which can enhance the reactivity of the 4-position toward electrophilic attack.

Trichloromethyl Enone Approach

Reaction Scheme and Mechanism

Recent advances have demonstrated the utility of trichloromethyl enones as versatile precursors for the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The reaction involves the condensation of a trichloromethyl enone with isopropylhydrazine or its hydrochloride salt, followed by in situ hydrolysis and esterification to yield the desired pyrazole derivative. The selectivity of the reaction is influenced by the nature of the hydrazine and the reaction conditions, with free hydrazine favoring the 1,5-regioisomer and hydrazine hydrochloride favoring the 1,3-regioisomer. Subsequent iodination at the 4-position completes the synthesis.

Experimental Conditions

The condensation is typically performed in chloroform under reflux, followed by methanolysis to convert the trichloromethyl group to the ester. The iodination step is conducted as previously described. The overall process can be accomplished in a one-pot, three-component protocol, enhancing operational simplicity and scalability.

Data Table: Trichloromethyl Enone Approach

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Condensation | Trichloromethyl enone, isopropylhydrazine, CHCl₃, reflux | 52–83 | >98 | Regioselectivity dependent on hydrazine |

| Methanolysis | MeOH, reflux | 68–85 | >98 | One-pot protocol |

| Iodination | NIS or ICl, DMF, 0–5°C, inert atm. | 51–90 | >98 | Column chromatography purification |

Mechanistic Rationale

The trichloromethyl enone approach offers a high degree of regiocontrol and operational efficiency, particularly when the desired regioisomer can be accessed directly. The use of a one-pot protocol minimizes handling and potential losses, while the mild conditions preserve sensitive functional groups.

Industrial and Continuous Flow Synthesis

Process Optimization

For large-scale production, continuous flow reactors have been employed to enhance reaction control, reproducibility, and safety. Automated systems allow for precise management of reagent addition, temperature, and residence time, resulting in improved yields and product consistency. Advanced purification methods, such as flash chromatography and crystallization under controlled conditions, are used to achieve high purity.

Data Table: Industrial Synthesis

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield (%) | 51–90 | 65–92 |

| Purity (%) | >98 | >99 |

| Scalability | Moderate | High |

| Reproducibility | Variable | Excellent |

| Safety | Standard | Enhanced |

Mechanistic Rationale

Continuous flow synthesis offers superior heat and mass transfer, reduced risk of hazardous reagent accumulation, and facile scale-up. These advantages are particularly relevant for reactions involving volatile or reactive intermediates, such as electrophilic iodination.

Optimization Strategies and Analytical Characterization

Yield and Purity Optimization

Temperature and Solvent Effects

The choice of solvent and reaction temperature exerts a profound influence on both yield and selectivity. Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitutions and enhance the solubility of polar intermediates. Lower temperatures during iodination minimize side reactions and decomposition.

Reagent Stoichiometry

Careful control of reagent stoichiometry is essential to maximize yield and minimize byproduct formation. Excess hydrazine or alkylating agent can lead to over-alkylation or polymerization, while insufficient iodinating agent can result in incomplete conversion.

Purification Techniques

Column chromatography on silica gel, employing gradients of cyclohexane and ethyl acetate, is the method of choice for purification. Dry-load techniques and automated flash chromatography systems (e.g., Interchim puriFLASH) enhance throughput and reproducibility.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^13C NMR spectroscopy are used to confirm the structure and purity of the compound. Characteristic signals include the ethyl ester protons (δ 4.33 ppm), isopropyl methyl groups (δ 1.37 ppm), and aromatic protons of the pyrazole ring. Coupling constants and chemical shifts are diagnostic for substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups, with the ester carbonyl stretch appearing at ~1704 cm⁻¹ and the N–H stretch of the pyrazole at ~3230 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) provides molecular weight confirmation, with the [M+H]^+ ion observed within 1 ppm of the calculated value.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is used to unambiguously confirm the molecular structure and substitution pattern. Bond lengths and angles are consistent with those expected for pyrazole derivatives, with the C–I bond length typically around 2.09 Å and the N–C–N angle near 120°.

Computational Tools

Density functional theory (DFT) calculations and molecular docking studies are employed to predict the reactivity and binding affinities of pyrazole derivatives. Quantitative structure–activity relationship (QSAR) models correlate substituent effects with biological activity, aiding in the rational design of analogs.

Comparative Analysis of Synthetic Routes

Route Efficiency and Selectivity

A comparative analysis of the three principal synthetic routes reveals that the cyclocondensation and trichloromethyl enone approaches offer the highest yields and selectivity, particularly when regioselective iodination is required. The N-alkylation route provides flexibility in the introduction of various alkyl groups but may suffer from lower regioselectivity and increased byproduct formation.

Scalability and Industrial Feasibility

Continuous flow synthesis stands out as the method of choice for industrial-scale production, offering enhanced safety, reproducibility, and scalability. Batch processes remain suitable for small-scale laboratory synthesis and initial route development.

Data Table: Comparative Evaluation

| Route | Yield (%) | Purity (%) | Scalability | Regioselectivity | Operational Simplicity | Safety |

|---|---|---|---|---|---|---|

| Cyclocondensation | 70–85 | >98 | Moderate | High | Moderate | Standard |

| N-Alkylation | 65–80 | >98 | Moderate | Moderate | Moderate | Standard |

| Trichloromethyl Enone | 52–83 | >98 | High | High | High | Good |

| Continuous Flow | 65–92 | >99 | Excellent | High | High | Enhanced |

Case Studies and Literature Examples

Patent Literature

Patents describe the preparation of 1-alkyl-pyrazole-5-carboxylic esters via the reaction of enolates of 2,4-diketocarboxylic esters with N-alkylhydrazinium salts. This method allows for the introduction of a wide variety of alkyl groups at the 1-position and is amenable to large-scale synthesis. The regioselectivity of the cyclization is influenced by the electronic properties of the starting materials and the reaction conditions.

Recent Academic Publications

Recent work has demonstrated the use of trichloromethyl enones as key intermediates for the regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The selectivity of the reaction is dictated by the nature of the hydrazine and the reaction conditions, with yields ranging from moderate to excellent. The methodology is versatile and can be adapted for the synthesis of a wide range of pyrazole derivatives.

Industrial Production

Industrial production methods employ continuous flow reactors and automated purification systems to achieve high yields and purity on a large scale. The use of advanced analytical techniques ensures product quality and consistency.

Troubleshooting and Process Optimization

Minimization of Byproducts

Careful control of reaction temperature, reagent stoichiometry, and purification techniques is essential to minimize the formation of byproducts such as over-alkylated or over-iodinated species. The use of acid catalysts (e.g., trifluoroacetic acid) can stabilize intermediates and reduce side reactions, while dry-load silica chromatography enables efficient separation of desired products from impurities.

Crystallization and Solid-State Characterization

The choice of solvent and temperature gradient is critical for successful crystallization of the final product. High-polarity solvents such as DMSO or DMF are preferred for slow evaporation, while cooling from elevated temperatures to 4°C over 48 hours enhances crystal lattice stability. The addition of trace amounts of ethyl acetate can reduce twinning in iodine-containing structures.

Chemical Reactions Analysis

Types of Reactions

CCOC(=O)c1c(I)cnn1C©C: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups within the molecule.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

CCOC(=O)c1c(I)cnn1C©C: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which CCOC(=O)c1c(I)cnn1C©C exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences and Research Findings

Substituent Effects on Reactivity Iodo vs. Amino vs. Iodo: The amino-substituted derivative () exhibits nucleophilic reactivity, enabling further functionalization (e.g., acylation), contrasting with the electrophilic iodine in the target compound .

Ester Group Variations

- Ethyl vs. Methyl Esters : The methyl ester analog () has a lower molecular weight (294.10 vs. 308.12 g/mol) and may exhibit altered solubility or metabolic stability in medicinal chemistry applications .

Biological and Safety Profiles The cyano-phenyl derivative () is classified for acute oral toxicity (H302) and skin irritation (H315), highlighting stricter handling requirements compared to the iodinated compound, for which explicit hazard data is unavailable .

Synthetic Utility

- The target compound’s iodine atom at position 4 distinguishes it from the methyl 5-iodo analog (position 5, ), which may lead to regioselectivity differences in subsequent reactions .

- The carboxylic acid derivative () lacks an ester group, making it more polar and suitable for salt formation or conjugation chemistry .

Biological Activity

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate features a pyrazole ring substituted at the 4-position with an iodine atom and at the 1-position with an isopropyl group. The carboxylate group at the 5-position enhances its solubility and reactivity, making it a versatile candidate for further chemical modifications.

The biological activity of ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom is crucial for binding affinity and selectivity towards these targets, potentially modulating their activity through competitive inhibition or allosteric effects.

Biological Activities

Ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate has been studied for several biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole derivatives, including those related to ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate, demonstrate effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrazole derivatives. Ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate may inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, leading to reduced tumor cell proliferation .

Data Table: Biological Activities of Ethyl 4-Iodo-1-Isopropyl-1H-Pyrazole-5-Carboxylate

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate was shown to exhibit significant activity against multiple bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. The mechanism was linked to membrane disruption leading to cell lysis .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate was found to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 4-iodo-1-isopropyl-1H-pyrazole-5-carboxylate?

- Methodological Answer : A common approach involves sequential functionalization of the pyrazole core. First, introduce the isopropyl group at the N1 position via alkylation using 2-bromopropane and a base like K₂CO₃ in DMF. Subsequent iodination at the C4 position can be achieved using N-iodosuccinimide (NIS) in acetic acid under reflux. The ethyl ester group at C5 is typically introduced via esterification of the corresponding carboxylic acid using ethanol and H₂SO₄ as a catalyst .

- Key Data : Reaction yields for iodination range from 60–80% depending on solvent polarity and temperature.

Q. How can NMR spectroscopy validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 4.2–4.5 ppm, septet for CH), ethyl ester (δ 1.3–1.4 ppm triplet for CH₃; δ 4.2–4.4 ppm quartet for OCH₂), and pyrazole ring protons (δ 7.5–8.2 ppm, singlet for C3-H).

- ¹³C NMR : Peaks for the carbonyl (δ 165–170 ppm), pyrazole carbons (δ 110–150 ppm), and iodine-substituted C4 (δ 95–100 ppm). Confirmation requires comparison with computed spectra from DFT studies .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319).

- Work in a fume hood to avoid inhalation of vapors (H335).

- Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The C4-iodo group acts as a directing site for Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids in THF/H₂O (3:1) at 80°C yields biaryl derivatives. Regioselectivity is confirmed via X-ray crystallography (e.g., C–I bond length ~2.09 Å) .

- Data Contradictions : Some studies report competing C5 ester hydrolysis under basic conditions; optimize pH (neutral to mild acidic) to suppress side reactions .

Q. What computational tools predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The iodo group enhances hydrophobic binding in pocket residues.

- ADMET Prediction : SwissADME estimates moderate solubility (LogP ~2.5) and CYP450 inhibition risk. Validate with in vitro assays (e.g., microsomal stability tests) .

Q. How to resolve contradictions in reported antibacterial efficacy data?

- Methodological Answer :

- Variable Factors : Differences in bacterial strains (Gram±), solvent choice (DMSO vs. saline), and MIC protocols (broth dilution vs. agar diffusion).

- Standardization : Use CLSI guidelines for MIC testing. For example, against S. aureus, MIC values range 8–32 µg/mL depending on esterase-mediated hydrolysis rates .

Methodological Challenges

Q. Why does iodination sometimes yield mixed regioisomers?

- Methodological Answer : Competing electrophilic substitution at C3 vs. C4 can occur. Use steric hindrance (bulky isopropyl group at N1) to favor C4 substitution. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. What strategies improve crystallinity for X-ray studies?

- Methodological Answer : Recrystallize from ethanol/water (9:1) at –20°C. Co-crystallization with thiourea (1:1 molar ratio) enhances lattice stability. Data collection at 100 K reduces thermal motion artifacts .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.